Cas no 1261963-06-7 (4-(2-Fluoro-3-trifluoromethylphenyl)-2-methylphenol)
4-(2-Fluoro-3-trifluoromethylphenyl)-2-methylphenol Chemical and Physical Properties
Names and Identifiers
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- 1261963-06-7
- MFCD18313447
- 2'-Fluoro-3-methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
- 4-(2-Fluoro-3-trifluoromethylphenyl)-2-methylphenol, 95%
- 4-(2-FLUORO-3-TRIFLUOROMETHYLPHENYL)-2-METHYLPHENOL
- DTXSID50684016
- 4-(2-Fluoro-3-trifluoromethylphenyl)-2-methylphenol
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- MDL: MFCD18313447
- Inchi: 1S/C14H10F4O/c1-8-7-9(5-6-12(8)19)10-3-2-4-11(13(10)15)14(16,17)18/h2-7,19H,1H3
- InChI Key: LXJFKQAXOCRWOB-UHFFFAOYSA-N
- SMILES: FC1C(C(F)(F)F)=CC=CC=1C1C=CC(=C(C)C=1)O
Computed Properties
- Exact Mass: 270.06677759Da
- Monoisotopic Mass: 270.06677759Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 1
- Complexity: 304
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 20.2Ų
4-(2-Fluoro-3-trifluoromethylphenyl)-2-methylphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB319460-5 g |
4-(2-Fluoro-3-trifluoromethylphenyl)-2-methylphenol, 95%; . |
1261963-06-7 | 95% | 5g |
€1,159.00 | 2022-08-31 | |
| abcr | AB319460-5g |
4-(2-Fluoro-3-trifluoromethylphenyl)-2-methylphenol, 95%; . |
1261963-06-7 | 95% | 5g |
€1159.00 | 2025-04-21 |
4-(2-Fluoro-3-trifluoromethylphenyl)-2-methylphenol Suppliers
4-(2-Fluoro-3-trifluoromethylphenyl)-2-methylphenol Related Literature
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on 4-(2-Fluoro-3-trifluoromethylphenyl)-2-methylphenol
Comprehensive Overview of 4-(2-Fluoro-3-trifluoromethylphenyl)-2-methylphenol (CAS No. 1261963-06-7)
The compound 4-(2-Fluoro-3-trifluoromethylphenyl)-2-methylphenol (CAS No. 1261963-06-7) is a fluorinated phenolic derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. With the increasing demand for fluorinated compounds in drug discovery, this molecule stands out for its potential applications in enzyme inhibition and bioactive material synthesis. Researchers are particularly interested in its electron-withdrawing trifluoromethyl group, which enhances metabolic stability and binding affinity in target interactions.
In recent years, the scientific community has focused on sustainable synthesis methods for fluorinated aromatics like 4-(2-Fluoro-3-trifluoromethylphenyl)-2-methylphenol. This aligns with the global push toward green chemistry, as evidenced by frequent searches for "eco-friendly fluorination techniques" and "catalytic C-F bond formation" in academic databases. The compound's phenolic hydroxyl group offers versatile modification opportunities, making it valuable for developing high-performance polymers and liquid crystal materials – topics trending in materials science forums.
The structure-activity relationship (SAR) of this molecule is frequently discussed in medicinal chemistry circles, especially regarding its potential as a kinase inhibitor scaffold. Patent analyses reveal growing interest in similar structures for anti-inflammatory applications, correlating with rising Google searches for "next-generation NSAID alternatives". Its lipophilicity (LogP) and hydrogen bonding capacity make it particularly interesting for blood-brain barrier penetration studies – a hot topic in CNS drug development.
Analytical characterization of CAS 1261963-06-7 typically involves advanced techniques like 19F NMR spectroscopy and HPLC-MS, reflecting laboratory professionals' search trends for "fluorine NMR interpretation" and "halogenated compound purification". The compound's thermal stability (often analyzed via DSC) makes it suitable for high-temperature applications, while its UV absorption properties interest photochemistry researchers investigating "fluorophore design principles".
Industrial applications of 4-(2-Fluoro-3-trifluoromethylphenyl)-2-methylphenol extend to electronic materials, where its dielectric properties are valued for semiconductor fabrication. This connects with booming searches for "fluoropolymers in microelectronics". The compound's regioselective reactivity also positions it as a key intermediate in cascade reactions, a technique gaining traction in synthetic organic chemistry publications.
Environmental fate studies of such fluorinated aromatic compounds have become crucial, responding to public concerns about "PFAS alternatives". While 1261963-06-7 shows different degradation pathways than persistent pollutants, its ecological impact assessment remains an active research area, particularly regarding aquatic toxicity and biodegradation kinetics – subjects frequently queried in environmental science databases.
From a commercial perspective, the global market for fine chemicals containing trifluoromethyl groups is projected to grow at 6.8% CAGR (2023-2030), making CAS 1261963-06-7 a strategically important building block. Procurement specialists often search for "reliable fluorophenol suppliers" and "halogenated compound storage guidelines", underscoring the need for detailed technical documentation on this compound.
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